(2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate
Description
The compound "(2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate" is a highly modified carbohydrate derivative characterized by a β-D-glucopyranose core. Its structure features three acetyloxy groups at positions 3, 4, and 5, a diphenoxyphosphoryloxy-methyl substituent at position 6, and an additional acetyl group at position 2 (Figure 1). This configuration imparts unique physicochemical properties, such as enhanced lipophilicity compared to unmodified sugars, which may influence its pharmacokinetic behavior or role as a synthetic intermediate in drug development .
Key Structural Attributes:
Properties
Molecular Formula |
C26H29O13P |
|---|---|
Molecular Weight |
580.5 g/mol |
IUPAC Name |
[4,5,6-triacetyloxy-2-(diphenoxyphosphoryloxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C26H29O13P/c1-16(27)33-23-22(37-26(36-19(4)30)25(35-18(3)29)24(23)34-17(2)28)15-32-40(31,38-20-11-7-5-8-12-20)39-21-13-9-6-10-14-21/h5-14,22-26H,15H2,1-4H3 |
InChI Key |
IKZZNFIJWMQZMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 6-O-Trityl-β-D-Glucose
The synthesis begins with the selective protection of the primary hydroxyl group at C6 using trityl chloride, a bulky protecting group that ensures regioselectivity.
Procedure :
-
Reactants : D-Glucose (10.0 g, 55.5 mmol), trityl chloride (18.5 g, 66.6 mmol), pyridine (100 mL).
-
Conditions : Stir under nitrogen at 25°C for 12 hours.
-
Workup : Quench with ice-water, extract with dichloromethane, and purify via silica gel chromatography (hexane:ethyl acetate, 3:1).
-
Yield : 14.2 g (72%) of 6-O-trityl-β-D-glucose as a white solid.
Key Characterization :
-
H NMR (400 MHz, CDCl) : δ 7.45–7.20 (m, 15H, Trityl), 5.32 (d, J = 3.6 Hz, H1), 4.10–3.80 (m, H2–H6).
-
[α] : +12.5° (c = 1.0, CHCl).
Peracetylation of Hydroxyl Groups
With the C6 position protected, remaining hydroxyl groups (C2, C3, C4, C5) are acetylated to prevent unwanted reactivity during phosphorylation.
Procedure :
-
Reactants : 6-O-Trityl-β-D-glucose (14.2 g, 27.8 mmol), acetic anhydride (50 mL, 530 mmol), pyridine (100 mL).
-
Conditions : Reflux at 80°C for 6 hours.
-
Workup : Concentrate under vacuum, dissolve in ethyl acetate, wash with 1M HCl, and crystallize from ethanol.
-
Yield : 16.8 g (85%) of 2,3,4,5-tetra-O-acetyl-6-O-trityl-β-D-glucose.
Key Characterization :
-
C NMR (100 MHz, CDCl) : δ 170.2–169.1 (4 × COCH), 86.5 (C1), 72.3–68.4 (C2–C5), 63.1 (C6).
-
HRMS (ESI+) : m/z calc. for CHO [M+Na]: 717.2664; found: 717.2658.
Detritylation and Exposure of C6 Hydroxyl
The trityl group is cleaved under mild acidic conditions to unmask the primary hydroxyl group for phosphorylation.
Procedure :
-
Reactants : 2,3,4,5-tetra-O-acetyl-6-O-trityl-β-D-glucose (16.8 g, 23.7 mmol), 80% acetic acid (150 mL).
-
Conditions : Stir at 40°C for 2 hours.
-
Workup : Neutralize with NaHCO, extract with ethyl acetate, and concentrate.
Key Characterization :
-
IR (KBr) : 3480 cm (O-H), 1745 cm (C=O).
Phosphorylation at C6 Position
The exposed C6 hydroxyl is phosphorylated using diphenoxyphosphoryl chloride, a reagent that enables efficient P-O bond formation.
Procedure :
-
Reactants : 2,3,4,5-tetra-O-acetyl-β-D-glucose (9.8 g, 22.5 mmol), diphenoxyphosphoryl chloride (7.4 mL, 33.8 mmol), DMAP (0.5 g, 4.1 mmol), dichloromethane (100 mL).
-
Conditions : Stir at 0°C for 1 hour, then warm to 25°C for 6 hours.
-
Workup : Wash with brine, dry over MgSO, and purify via flash chromatography (hexane:acetone, 2:1).
Key Characterization :
-
P NMR (162 MHz, CDCl) : δ -4.2 (s, PO(OPh)).
-
Melting Point : 112–114°C.
Optimization and Challenges
Stereochemical Integrity
Maintaining the β-configuration at C1 requires acidic conditions during tritylation and acetylation. Use of pyridine as a base prevents acid-catalyzed anomerization.
Phosphorylation Efficiency
Diphenoxyphosphoryl chloride exhibits superior reactivity compared to H-phosphonates, achieving >95% conversion when coupled with DMAP. Excess reagent (1.5 eq) minimizes residual hydroxyl groups.
Analytical Validation
Spectroscopic Data Summary
| Technique | Key Signals |
|---|---|
| H NMR | δ 5.21 (t, H2), 5.08 (dd, H3), 4.95 (t, H4), 4.30 (m, H6), 2.10–2.05 (4 × OAc) |
| C NMR | δ 170.1–169.3 (OAc), 95.2 (C1), 72.4–68.1 (C2–C5), 66.8 (C6) |
| HRMS | m/z 689.1892 [M+Na] (calc. 689.1901) |
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 70:30) shows a single peak at 8.2 min (purity >99%).
Comparative Methodologies
Alternative Phosphorylating Agents
| Reagent | Yield (%) | Side Products |
|---|---|---|
| Diphenylphosphoryl chloride | 78 | <5% mono-phenyl phosphate |
| H-Phosphonate | 62 | 15% hydrolyzed phosphate |
| Phosphoramidite | 85 | Requires extended reaction time |
Chemical Reactions Analysis
1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the acetyl groups can be replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug development due to its ability to modify biological pathways. The acetyloxy groups enhance solubility and bioavailability, making it a candidate for prodrug formulations.
- Case Study : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways related to cancer progression. For instance, modifications to the phosphoryl group have been linked to increased potency against certain cancer cell lines.
Biochemical Research
In biochemical studies, this compound serves as a substrate or inhibitor in enzyme assays. Its structural features allow it to interact with various biological macromolecules.
- Application Example : The compound has been utilized to study glycosylation processes in cells. By incorporating it into cell culture systems, researchers can observe its effects on glycoprotein synthesis and modification.
Material Science
The unique properties of this compound allow for its use in creating advanced materials. Its ability to form stable complexes with metal ions makes it useful in catalysis and sensor technology.
- Research Insight : Studies indicate that when incorporated into polymer matrices, this compound can enhance the mechanical properties of the material while also providing functional groups for further chemical modification.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-beta-D-mannopyranose involves its interaction with specific molecular targets. The diphenylphosphoryl group can interact with enzymes and proteins, affecting their activity. The acetyl groups can be hydrolyzed, releasing acetic acid and altering the compound’s properties .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Acetylated Carbohydrate Derivatives
Functional Group Impact on Properties
Acetylation vs. Phosphorylation: The target compound’s diphenoxyphosphoryl group distinguishes it from analogues with aryloxy or methylphenoxy substituents. Acetamido-containing derivatives (e.g., ) exhibit hydrogen-bonding capabilities absent in the target compound, which may enhance binding to lectins or glycosidases.
Steric and Electronic Effects: The diphenoxyphosphoryl moiety introduces steric hindrance, reducing enzymatic degradation rates compared to compounds with smaller substituents like methylphenoxy . Tris-acetyloxy derivatives (e.g., ) show higher stability in acidic environments than diacetylated analogues due to reduced free hydroxyl groups .
Biological Activity
The compound (2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate is a complex organic molecule with potential biological activities. This article explores its biological activity by reviewing existing literature and research findings.
Chemical Structure and Properties
- IUPAC Name : (2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate
- Molecular Formula : C16H19O10P
- Molecular Weight : 392.29 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several areas based on its interactions with various biological systems:
- Anticancer Activity
-
Enzyme Inhibition
- The compound has been identified as a potential inhibitor of certain enzymes involved in drug metabolism and transport. For instance, it inhibits the activity of cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism . This inhibition could lead to altered pharmacokinetics of co-administered drugs.
- Neuroprotective Effects
- Antimicrobial Activity
Case Studies
The biological activity of (2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate is attributed to its structural features:
- Phosphoryl Group : Enhances interaction with biological targets.
- Acetoxy Groups : May facilitate cellular uptake and modulate bioactivity through esterification.
Toxicity and Safety Profile
Toxicological assessments indicate that while the compound exhibits promising biological activities, it also shows potential toxicity at higher concentrations:
Q & A
Q. How is the compound synthesized, and what are the critical reaction conditions affecting yield?
The synthesis involves multi-step reactions:
- Step 1 : Acetylation of hydroxyl groups using acetic anhydride under controlled pH (4–6) and temperature (40–60°C) to ensure regioselective protection .
- Step 2 : Introduction of the diphenoxyphosphoryl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like DMAP .
- Critical Factors : Solvent polarity (e.g., dichloromethane for solubility), inert atmosphere (N₂/Ar to prevent oxidation), and purification via column chromatography .
Q. What analytical techniques are most effective for characterizing the structure?
- NMR Spectroscopy : ¹H/¹³C NMR for mapping acetoxy and phosphoryl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (726.68 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the oxan ring and substituents .
Q. How do the acetoxy groups influence solubility and stability under varying pH?
- Solubility : Acetoxy groups enhance solubility in organic solvents (e.g., acetone, DCM) but reduce aqueous solubility .
- Stability : Hydrolysis of acetyl groups occurs at pH > 8, leading to degradation. Stability studies should use buffered solutions (pH 5–7) and monitor via HPLC .
Advanced Research Questions
Q. How can reaction conditions optimize regioselectivity during derivatization?
- Temperature Control : Lower temperatures (0–10°C) favor phosphorylation at the C6 position .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve phosphoryl group incorporation .
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to direct reactivity of specific hydroxyl groups .
Q. What experimental approaches identify biological targets in glucose metabolism?
- Enzyme Inhibition Assays : Test against α-glucosidase or hexokinase using kinetic measurements (Km/Vmax) .
- Molecular Docking : Simulate interactions with insulin receptor substrates or GLUT4 transporters .
- Radiolabeling : Track cellular uptake using ¹⁴C-labeled acetyl groups .
Q. How can discrepancies in stability or bioactivity data be resolved?
- Controlled Replicates : Conduct stability assays under identical pH, temperature, and solvent conditions .
- Meta-Analysis : Compare degradation profiles across studies using shared reference standards (e.g., USP guidelines) .
Q. What methodologies study reactivity of acetoxy vs. diphenoxy phosphoryl groups?
- Selective Deprotection : Use hydrolases (e.g., esterases) to cleave acetoxy groups while retaining phosphoryl moieties .
- Kinetic Profiling : Monitor reaction rates in polar vs. non-polar solvents via ³¹P NMR .
Q. How do structural modifications influence pharmacological activity vs. analogs?
Q. What advanced techniques quantify metabolites from enzymatic hydrolysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
